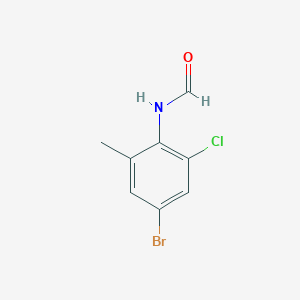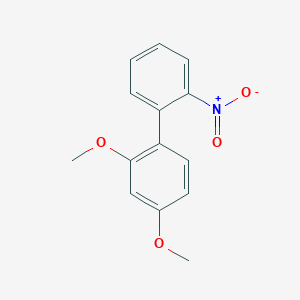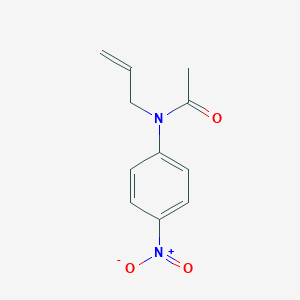![molecular formula C25H34N2O4 B514995 4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-yl]benzamide](/img/structure/B514995.png)
4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7310~2,7~]tridec-2(7)-en-3-yl]benzamide is a complex organic compound with a unique structure This compound is characterized by its tricyclic framework and the presence of multiple methyl groups, a hydroxyl group, and a nitrobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-yl]benzamide typically involves multi-step organic reactions. The initial steps often include the formation of the tricyclic core through cyclization reactions, followed by the introduction of the hydroxyl and nitrobenzamide groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and nitrating agents. The reaction conditions may vary, but they generally require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrobenzamide groups play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sclareol: A diterpene alcohol with a similar tricyclic structure.
Labd-14-ene-8,13-diol: Another compound with a tricyclic framework and hydroxyl groups.
Uniqueness
4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7310~2,7~]tridec-2(7)-en-3-yl]benzamide is unique due to the presence of the nitrobenzamide moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C25H34N2O4 |
|---|---|
Poids moléculaire |
426.5g/mol |
Nom IUPAC |
N-(1-hydroxy-5,5,9,11,11-pentamethyl-3-tricyclo[7.3.1.02,7]tridec-2(7)-enyl)-4-nitrobenzamide |
InChI |
InChI=1S/C25H34N2O4/c1-22(2)10-17-11-24(5)13-23(3,4)14-25(29,15-24)20(17)19(12-22)26-21(28)16-6-8-18(9-7-16)27(30)31/h6-9,19,29H,10-15H2,1-5H3,(H,26,28) |
Clé InChI |
ICBQGNBHOXRZKL-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=C(C1)CC3(CC(CC2(C3)O)(C)C)C)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |
SMILES canonique |
CC1(CC(C2=C(C1)CC3(CC(CC2(C3)O)(C)C)C)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,1,3,3-tetramethyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B514921.png)
![4-[(4-hydroxy-2,3-dimethylphenyl)diazenyl]benzenesulfonic acid](/img/structure/B514923.png)




![8-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B514933.png)
![2-methylene-3-(phenylsulfonyl)hexahydro-2H-isoxazolo[2,3-a]pyridine](/img/structure/B514934.png)
![Trimethyl-[5-(4-methylphenyl)sulfonyl-4-tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-dienyl]silane](/img/structure/B514937.png)
methanone](/img/structure/B514938.png)
